molecular formula C8H13F2N B12951882 Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole

Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole

Cat. No.: B12951882
M. Wt: 161.19 g/mol
InChI Key: QMVPTWXGZCVQFG-RQJHMYQMSA-N
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Description

Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole is a bicyclic nitrogen heterocycle Compounds of this nature are significant in various fields, including pharmaceuticals, due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then subjected to decarbonylation and conversion of the ketone to an optionally protected carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitutions, which can significantly alter its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

(3aS,7aR)-7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole

InChI

InChI=1S/C8H13F2N/c9-8(10)3-1-2-6-4-11-5-7(6)8/h6-7,11H,1-5H2/t6-,7+/m1/s1

InChI Key

QMVPTWXGZCVQFG-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C(C1)(F)F

Canonical SMILES

C1CC2CNCC2C(C1)(F)F

Origin of Product

United States

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